(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates, which are then coupled through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole or pyrazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets can be optimized to create effective therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but typically involve binding to active sites or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE: Lacks the propoxyphenyl group, which may affect its chemical reactivity and biological activity.
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE: Contains a methoxy group instead of a propoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the propoxyphenyl group in (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological molecules, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H23N5O |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H23N5O/c1-2-15-34-24-12-8-9-20(17-24)27-22(19-33(32-27)23-10-4-3-5-11-23)16-21(18-29)28-30-25-13-6-7-14-26(25)31-28/h3-14,16-17,19H,2,15H2,1H3,(H,30,31)/b21-16- |
InChI Key |
ZYWDLORWHPCAIG-PGMHBOJBSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.